molecular formula C9H19NO B14303373 N-Nonan-2-ylidenehydroxylamine CAS No. 112630-67-8

N-Nonan-2-ylidenehydroxylamine

Cat. No.: B14303373
CAS No.: 112630-67-8
M. Wt: 157.25 g/mol
InChI Key: HHONKRXRGXJUCW-UHFFFAOYSA-N
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Description

N-Nonan-2-ylidenehydroxylamine is an organic compound with the molecular formula C9H19NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a nonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nonan-2-ylidenehydroxylamine can be synthesized through the reaction of nonanone with hydroxylamine. The reaction typically involves the following steps:

    Formation of Oxime: Nonanone reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Dehydration: The oxime is then dehydrated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-Nonan-2-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Parent amine (nonanamine).

    Substitution: Various substituted hydroxylamines depending on the nucleophile used.

Scientific Research Applications

N-Nonan-2-ylidenehydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Nonan-2-ylidenehydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanone oxime: Similar in structure but with a shorter carbon chain.

    Acetone oxime: Another oxime with an even shorter carbon chain.

Uniqueness

N-Nonan-2-ylidenehydroxylamine is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to shorter-chain oximes. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.

Properties

112630-67-8

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-nonan-2-ylidenehydroxylamine

InChI

InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(2)10-11/h11H,3-8H2,1-2H3

InChI Key

HHONKRXRGXJUCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=NO)C

Origin of Product

United States

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